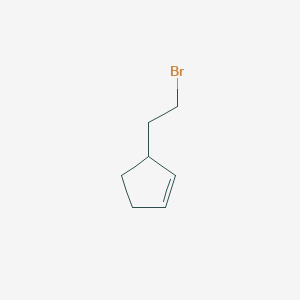

3-(2-Bromoethyl)cyclopent-1-ene

Description

3-(2-Bromoethyl)cyclopent-1-ene (C₇H₁₁Br) is a brominated cyclic alkene characterized by a cyclopentene ring substituted with a 2-bromoethyl group at the 3-position. Its molecular structure, as defined by the SMILES notation C1CC(C=C1)CCBr, highlights the conjugated double bond in the cyclopentene ring and the bromine atom positioned on the ethyl side chain . This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, such as those involving Grignard reagents, to synthesize complex alcohols and functionalized cyclopentene derivatives . Its reactivity is influenced by the electron-withdrawing bromine atom and the strained cyclopentene ring, making it a versatile intermediate in organic synthesis. Storage at low temperatures is recommended to preserve its stability .

Properties

Molecular Formula |

C7H11Br |

|---|---|

Molecular Weight |

175.07 g/mol |

IUPAC Name |

3-(2-bromoethyl)cyclopentene |

InChI |

InChI=1S/C7H11Br/c8-6-5-7-3-1-2-4-7/h1,3,7H,2,4-6H2 |

InChI Key |

KFWJYXNSDXNDIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C=C1)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)cyclopent-1-ene can be achieved through several methods. One common approach involves the reaction of cyclopentene with bromoethane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-(2-Bromoethyl)cyclopent-1-ene may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)cyclopent-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the bromoethyl group can yield ethylcyclopentene.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: 3-(2-Hydroxyethyl)cyclopent-1-ene, 3-(2-Aminoethyl)cyclopent-1-ene.

Oxidation: 3-(2-Oxoethyl)cyclopent-1-ene.

Reduction: Ethylcyclopentene.

Scientific Research Applications

3-(2-Bromoethyl)cyclopent-1-ene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)cyclopent-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group can participate in nucleophilic substitution reactions, while the cyclopentene ring can undergo addition reactions. These interactions are facilitated by the electron-rich double bond and the electron-withdrawing bromine atom.

Comparison with Similar Compounds

Structural Differences :

Reactivity Implications :

- The 3-substituted isomer (target compound) places the bromoethyl group closer to the double bond, enhancing conjugation and steric interactions during reactions. This proximity may accelerate cross-coupling or elimination processes compared to the 4-isomer.

Table 1: Structural and Reactivity Comparison of Positional Isomers

| Property | 3-(2-Bromoethyl)cyclopent-1-ene | 4-(2-Bromoethyl)cyclopent-1-ene |

|---|---|---|

| Substituent Position | 3-position | 4-position |

| Proximity to Double Bond | Adjacent | Distal |

| Steric Hindrance in Coupling | Moderate | Lower |

| Key Applications | Cross-coupling (e.g., Grignard) | Underexplored in literature |

Functional Group Analogue: 3-(Trimethylsilyl)cyclopent-1-ene

Reactivity Contrast :

- Electrophilicity : The bromoethyl group in the target compound is electrophilic and participates in nucleophilic substitutions (e.g., cross-coupling), whereas the TMS group is electron-donating and stabilizes adjacent carbocations.

- Oxidation Behavior : The TMS-substituted cyclopentene undergoes oxidation under mild conditions (97°C with O₂), producing epoxides or ketones. In contrast, the bromoethyl derivative is more likely to undergo elimination or coupling reactions under similar conditions .

Linear Bromoalkene: trans-1-Bromopent-3-ene

Reactivity and Stability :

- Ring Strain : The cyclopentene ring in the target compound introduces angle strain, increasing susceptibility to ring-opening reactions. Linear trans-1-bromopent-3-ene lacks this strain, favoring elimination (e.g., dehydrohalogenation) over ring-opening.

- Conformational Flexibility : The linear compound’s free rotation allows for diverse reaction pathways, while the cyclic structure restricts mobility, directing reactivity to specific sites .

Table 2: Cyclic vs. Linear Bromoalkene Reactivity

| Property | 3-(2-Bromoethyl)cyclopent-1-ene | trans-1-Bromopent-3-ene |

|---|---|---|

| Structure | Cyclic | Linear |

| Strain | Moderate ring strain | None |

| Preferred Reactions | Cross-coupling, ring-opening | Elimination, addition |

| Synthetic Utility | Complex heterocycles | Aliphatic intermediates |

Tertiary Bromide: 3-(3-Bromo-3-methylbutyl)cyclopent-1-ene

Structural Differences :

Reactivity in Cross-Coupling :

- Steric Hindrance : The tertiary bromide’s bulky 3-methylbutyl group slows reaction rates in palladium-catalyzed couplings compared to the less hindered secondary bromide in the target compound.

- Yield Outcomes : In Grignard reactions, the target compound achieves higher yields (e.g., 77% for 4-(Cyclopent-2-en-1-yl)-2-methylbutan-2-ol) due to better accessibility of the bromine site .

Aromatic Bromide: 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

Reactivity Contrast :

- Nucleophilic Substitution : Aliphatic bromides (target compound) undergo SN2 reactions readily, while aromatic bromides require strong bases or metal catalysts (e.g., Suzuki coupling).

- Stability : The aromatic compound’s bromine is less prone to hydrolysis, making the target compound more reactive but less stable under protic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.